molecular formula C18H21ClN2O2S B13732330 8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol CAS No. 21658-48-0

8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol

Cat. No.: B13732330
CAS No.: 21658-48-0
M. Wt: 364.9 g/mol
InChI Key: VZQHGUSHUGPARZ-UHFFFAOYSA-N
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Description

8-chloro-10-[3-(dimethylamino)propyl]-2-methoxyphenothiazin-1-ol is a phenothiazine derivative Phenothiazines are a class of compounds known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-10-[3-(dimethylamino)propyl]-2-methoxyphenothiazin-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the phenothiazine core structure.

    Chlorination: The phenothiazine core is chlorinated at the 8th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated phenothiazine is then alkylated with 3-(dimethylamino)propyl chloride in the presence of a base like sodium hydride or potassium carbonate.

    Methoxylation: Finally, the compound is methoxylated at the 2nd position using a methoxylating agent such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used for the chlorination, alkylation, and methoxylation steps.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

8-chloro-10-[3-(dimethylamino)propyl]-2-methoxyphenothiazin-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alcohol groups.

    Substitution: Substituted derivatives with various functional groups replacing the chloro or methoxy groups.

Scientific Research Applications

8-chloro-10-[3-(dimethylamino)propyl]-2-methoxyphenothiazin-1-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

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Properties

CAS No.

21658-48-0

Molecular Formula

C18H21ClN2O2S

Molecular Weight

364.9 g/mol

IUPAC Name

8-chloro-10-[3-(dimethylamino)propyl]-2-methoxyphenothiazin-1-ol

InChI

InChI=1S/C18H21ClN2O2S/c1-20(2)9-4-10-21-13-11-12(19)5-7-15(13)24-16-8-6-14(23-3)18(22)17(16)21/h5-8,11,22H,4,9-10H2,1-3H3

InChI Key

VZQHGUSHUGPARZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=C1C(=C(C=C3)OC)O

Origin of Product

United States

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